Aceglutamide aluminum

Description

Overview of Aceglutamide (B8817763) Aluminum as a Prodrug Concept

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. mdpi.com The development of prodrugs is a strategy used to overcome issues such as poor solubility, instability, or inefficient delivery of a parent drug. mdpi.com Aceglutamide itself functions as a prodrug for the amino acid L-glutamine. wikipedia.orgncats.iodbpedia.org

Glutamine is the most abundant free amino acid in the human body and plays a crucial role in various metabolic and immunological functions. frontiersin.org However, free glutamine is unstable in aqueous solutions, where it can degrade into pyroglutamic acid, a potentially harmful substance. frontiersin.org This instability limits its use in liquid formulations and parenteral nutrition. hmdb.ca The acetylation of L-glutamine to form N-acetyl-L-glutamine (aceglutamide) results in a more stable derivative. frontiersin.orghmdb.ca This enhanced stability allows for more effective delivery and utilization as a source of glutamine in the body. wikipedia.orgncats.iodbpedia.org Once administered, aceglutamide is hydrolyzed, releasing glutamine to participate in its various biological pathways. The formation of the aluminum complex of aceglutamide further modifies its properties, targeting it for specific therapeutic applications. wikipedia.orgnih.gov

Academic Significance in Preclinical Biomedicine and Therapeutic Modalities

In preclinical research, aceglutamide and its aluminum salt have been investigated for several therapeutic applications, primarily as a nootropic, neuroprotective, and anti-ulcer agent. wikipedia.orgmedkoo.com Aceglutamide aluminum, in particular, has been studied for its effects on the gastrointestinal mucosa. nih.gov

Preclinical studies in animal models have demonstrated significant cytoprotective effects. Research in rats has shown that this compound can prevent the formation of gastric lesions induced by various noxious substances. nih.gov Notably, its mechanism of action is not primarily through the suppression of gastric acid secretion, but rather through the enhancement of the mucosal defense system. nih.gov Studies indicate that it stimulates gastric mucus secretion and prevents the back-diffusion of hydrogen ions into the mucosa. nih.gov Further research suggests that the cytoprotective mechanism may involve endogenous prostaglandins, as the effect was diminished by pretreatment with indomethacin. nih.gov Aceglutamide has also shown neuroprotective effects in animal models of cerebral ischemia. wikipedia.orgmedkoo.com

Table 1: Preclinical Research Findings on the Gastric Cytoprotective Effects of this compound in Rats

| Noxious Agent | Observed Effect | Proposed Mechanism | Reference |

| Ethanol (B145695) | Dose-dependent prevention of gastric lesion formation. | Augmentation of mucosal defense. | nih.gov |

| Hydrochloric Acid (HCl) | Dose-dependent prevention of gastric lesion formation. | Stimulation of gastric mucus secretion. | nih.gov |

| Acidified Taurocholate | Marked prevention of gastric lesion formation. | Prevention of hydrogen ion back-diffusion. | nih.gov |

Historical Trajectory of Research on Acetylated Glutamine Derivatives and Metal Complexes

The investigation into acetylated glutamine derivatives arose from the need to overcome the inherent instability of the L-glutamine amino acid for therapeutic and nutritional use. frontiersin.org This led to the synthesis of N-acetyl-L-glutamine (aceglutamide), a more stable precursor. frontiersin.orggoogle.com The development of this compound, with the brand name Glumal, originated in Japan in 1978 by Kyowa Hakko. chemicalbook.com Its manufacturing involves reacting N-acetyl-L-glutamine with an aluminum source like aluminum isopropoxide. chemicalbook.com

The creation of this compound falls within a broader field of research into the biological activities of metal complexes of amino acids. researchgate.net Scientists have synthesized and characterized numerous complexes of transition metals—such as copper (II), cobalt (II), nickel (II), and iron (II)—with glutamine, glutamic acid, and their derivatives. tandfonline.comsohag-univ.edu.eg These studies aim to understand the stereochemistry and nature of bonding in such complexes. tandfonline.comsohag-univ.edu.eg Research has explored the potential of these metal complexes for various therapeutic purposes, including as antibacterial and antineoplastic agents, with investigations into their interactions with DNA. tandfonline.comsohag-univ.edu.egmdpi.com The study of how metal ions can modulate the properties of organic ligands like acetylated glutamine is a significant area of medicinal inorganic chemistry, aiming to develop compounds with novel or enhanced therapeutic effects. researchgate.net

Structure

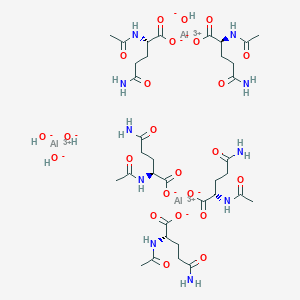

2D Structure

Properties

IUPAC Name |

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of Aceglutamide Aluminum

Chemical Synthesis of N-Acetyl-L-Glutamine (Aceglutamide) from L-Glutamine Precursors

The foundational step in producing aceglutamide (B8817763) aluminum is the synthesis of its core organic component, N-acetyl-L-glutamine, commercially known as aceglutamide. wikipedia.org This process starts with the readily available amino acid precursor, L-glutamine, and involves the selective modification of its α-amino group.

The primary pathway for synthesizing N-acetyl-L-glutamine is the direct acetylation of the α-amino group of L-glutamine. Acetic anhydride (B1165640) serves as a common and effective acetylating agent for this transformation. researchgate.net The reaction involves the nucleophilic attack of the primary amino group of L-glutamine on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and the release of acetic acid as a byproduct.

Optimization of reaction conditions is critical to maximize the yield and purity of the desired N-α-acetylated product while minimizing side reactions, such as the acetylation of the side-chain amide or hydrolysis of the product. Key parameters that are manipulated include pH, temperature, and reagent concentration.

pH Control: The selectivity of the acetylation reaction is highly dependent on the pH of the reaction medium. The α-amino group of an amino acid is significantly more nucleophilic than the ε-amino group of lysine (B10760008) at neutral pH, a principle that applies to the α-amino group of glutamine. nih.gov To achieve selective N-α-acetylation, the reaction is typically conducted in a slightly alkaline or near-neutral aqueous solution (pH 6.0-8.0). researchgate.netnih.gov Maintaining the pH in this range ensures that the α-amino group is sufficiently deprotonated to act as an effective nucleophile, while minimizing unwanted side reactions.

Temperature: The reaction is generally carried out at reduced temperatures, for instance, on an ice bath or at approximately 15°C. researchgate.netnih.gov Lower temperatures help to control the reaction rate, reduce the potential for degradation of the heat-sensitive glutamine and its acetylated product, and improve the selectivity of the acetylation.

Reagent Concentration: The molar ratio of acetic anhydride to L-glutamine is a crucial factor. While a molar excess of acetic anhydride is required to drive the reaction to completion, a very large excess can lead to di-acetylation or other non-specific modifications. nih.gov Studies on peptide acetylation have shown that carefully controlling the concentration of acetic anhydride is essential for achieving mono-acetylation with high selectivity. nih.gov The acetylating agent is typically added dropwise to the L-glutamine solution to maintain control over the reaction. researchgate.net

A representative laboratory-scale synthesis involves dissolving L-glutamine in an aqueous solution buffered to a pH of approximately 8.0. The solution is cooled, and acetic anhydride is added gradually. The reaction is allowed to proceed for a set time, after which the pH is lowered by adding an acid, such as hydrochloric acid, to precipitate the N-acetyl-L-glutamine product. researchgate.net

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| pH | 6.0 - 8.0 | Maximizes nucleophilicity of the α-amino group for selective acetylation. nih.gov |

| Temperature | 0°C - 15°C | Controls reaction rate, enhances selectivity, and minimizes degradation. researchgate.netnih.gov |

| Acetylating Agent | Acetic Anhydride | Common, effective reagent for forming the N-acetyl bond. researchgate.net |

| Solvent | Aqueous Buffer | Provides a suitable medium for controlling pH and solubilizing the reactant. researchgate.net |

Following the synthesis, a multi-step purification process is necessary to isolate N-acetyl-L-glutamine of high purity, free from unreacted L-glutamine, acetic acid, and potential side-products like L-glutamic acid or pyroglutamic acid.

Common purification strategies include:

Crystallization: This is a primary method for purifying the crude product. After the reaction, the product is often precipitated by acidifying the solution. researchgate.net This crude precipitate can be further purified by recrystallization. The process involves dissolving the solid in a suitable solvent (e.g., hot water) and then allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the mother liquor. The crystals are then separated by filtration, washed with a cold solvent such as ethanol (B145695) or acetone (B3395972) to remove residual impurities, and dried. google.com

Ion-Exchange Chromatography: To remove ionic impurities, particularly unreacted L-glutamine and byproduct L-glutamic acid, ion-exchange chromatography is highly effective. Anion-exchange resins in the OH- form can be used to adsorb acidic impurities. google.com The crude N-acetyl-L-glutamine solution is passed through a column packed with the resin. The negatively charged impurities bind to the resin, while the desired product, which is less acidic, can be eluted.

Adsorbent Treatment: Activated charcoal is frequently used to decolorize the solution and remove organic impurities. This step is typically performed before the final crystallization to ensure a white, crystalline final product. google.com

The efficiency of the purification process is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the desired product from its impurities.

Complexation Chemistry of Aceglutamide with Aluminum Species

The final step in the synthesis of aceglutamide aluminum is the complexation of the purified N-acetyl-L-glutamine ligand with a suitable aluminum source. This process forms a stable coordination complex.

The formation of this compound involves the reaction of N-acetyl-L-glutamine with an aluminum alkoxide, such as aluminum isopropoxide. In a typical manufacturing process, N-acetyl-L-glutamine is dissolved in water and heated. An isopropanol (B130326) solution of aluminum isopropoxide is then added. This mixture facilitates the coordination of the aluminum ion (Al³⁺) to the aceglutamide molecule, leading to the precipitation of the complex.

While direct structural studies on the this compound complex are not widely available, the coordination mechanism can be inferred from studies on similar molecules, such as L-glutamate. Research on the complexation of Al(III) with L-glutamate has shown that the aluminum ion can coordinate with multiple functional groups on the amino acid. nih.gov It is proposed that the aluminum ion is chelated by the aceglutamide ligand in a multidentate fashion. The potential coordination sites on the N-acetyl-L-glutamine molecule are:

The carboxylate group (-COO⁻)

The acetyl carbonyl oxygen (-C=O)

The side-chain amide carbonyl oxygen (-C=O)

Studies on Al-glutamate complexes have demonstrated that tridentate chelation involving both carboxylate groups and the deprotonated amino group leads to enhanced stability. nih.gov In the case of aceglutamide, where the amino group is acetylated, the coordination is likely to involve the carboxylate group and one or both of the carbonyl oxygen atoms from the acetyl and side-chain amide groups, forming stable chelate rings.

The stoichiometry of the complex can vary, but chemical databases often represent the compound with a molecular formula of C₇H₁₂N₂O₄·Al, suggesting a 1:1 molar ratio between the aceglutamide ligand and the aluminum ion. nih.gov

The precise three-dimensional structure of the this compound complex would be definitively determined by single-crystal X-ray crystallography. However, in the absence of such data, various spectroscopic techniques are employed to characterize the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. Upon complexation with aluminum, shifts in the vibrational frequencies of the carboxylate and carbonyl groups of aceglutamide are expected. For instance, the characteristic stretching frequency of the C=O bond in the carboxylic acid group (typically ~1700-1725 cm⁻¹) would be replaced by the asymmetric and symmetric stretching bands of the coordinated carboxylate group at lower wavenumbers. Similarly, shifts in the amide I band (primarily C=O stretch) of both the acetyl group and the side-chain amide would provide evidence of their involvement in bonding to the aluminum center. Studies on aluminum oxide surfaces show characteristic Al-O vibrational modes below 1200 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy provides detailed information about the structure in solution.

¹H and ¹³C NMR: Changes in the chemical shifts of the protons and carbons near the potential coordination sites (carboxylate, acetyl, and amide groups) upon complexation with aluminum would confirm the binding locations.

²⁷Al NMR: This technique is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift and line width of the ²⁷Al NMR signal can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and symmetries of the aluminum center in the complex. gavinpublishers.com

Chemical Reactivity and Degradation Pathways of this compound

The stability of this compound is a critical aspect of its chemical profile. The degradation of the compound can occur through the hydrolysis of the aceglutamide ligand or the dissociation of the aluminum-ligand bond. The stability of the N-acetyl-L-glutamine ligand itself is significantly greater than that of free L-glutamine, which is prone to cyclization to form pyroglutamic acid in aqueous solutions. nih.gov

However, under harsh conditions, N-acetyl-L-glutamine can undergo degradation. Studies have shown that at low pH (<3) and elevated temperatures (100°C), N-acetyl-L-glutamine decomposes into several products. nih.gov

The primary degradation pathways include:

Deamidation: Hydrolysis of the side-chain amide to yield N-acetyl-L-glutamic acid.

Deacetylation: Hydrolysis of the N-acetyl group to yield L-glutamine.

Further Degradation: The L-glutamine formed can then cyclize to form pyroglutamic acid or be hydrolyzed to L-glutamic acid. nih.gov

| Product Name | Chemical Transformation |

|---|---|

| N-Acetyl-L-glutamic acid | Hydrolysis of the side-chain amide group. |

| L-Glutamine | Hydrolysis of the N-acetyl amide bond. |

| L-Glutamic acid | Hydrolysis of both the N-acetyl and side-chain amide groups. |

| Pyroglutamic acid | Intramolecular cyclization of the L-glutamine intermediate. |

| N-(2,6-dioxo-3-piperidinyl) acetamide | Intramolecular cyclization involving the carboxyl and side-chain amide groups. nih.gov |

Hydrolytic Mechanisms and Subsequent Metabolite Formation (e.g., L-Glutamine, Acetic Acid)

This compound, a complex of N-acetyl-L-glutamine and aluminum, is susceptible to hydrolysis, which represents a key chemical transformation leading to the formation of its constituent metabolites. The fundamental hydrolytic pathway involves the cleavage of the amide linkage in the aceglutamide molecule.

The primary mechanism of this hydrolysis is the breaking of the bond between the acetyl group and the glutamine moiety. This process can be catalyzed by enzymes or occur under certain chemical conditions, such as in acidic or basic environments. In a biological context, aceglutamide is considered a prodrug of L-glutamine, indicating that it is designed to be hydrolyzed in the body to release the active glutamine molecule patsnap.comwikipedia.org. This bioactivation is a crucial aspect of its therapeutic action. The hydrolysis reaction yields L-glutamine and acetic acid as the primary metabolites patsnap.com.

Under more stringent conditions, such as heating in a highly acidic aqueous solution (pH <3), N-acetyl-L-glutamine has been shown to degrade into several other products. A study on the decomposition of N-acetyl-L-glutamine under such harsh conditions identified a range of metabolites, providing insight into potential degradation pathways under non-physiological conditions nih.gov.

The identified decomposition products from this study are detailed in the table below:

| Precursor Compound | Stress Condition | Identified Degradation Products | Analytical Technique |

| N-acetyl-L-glutamine | Unbuffered water solution (pH <3), heated to 100°C for 3 hours | Glutamine, Glutamic acid, Pyroglutamic acid, N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide | NMR and MS |

Data sourced from a study on the decomposition of N-acetyl-L-glutamine nih.gov.

This data suggests that under acidic hydrolysis, beyond the initial cleavage to glutamine and acetic acid, further reactions such as deamidation of the glutamine side chain to form glutamic acid, and cyclization of glutamine or glutamic acid to form pyroglutamic acid, can occur. The formation of N-acetylglutamic acid indicates that the amide bond of the glutamine side chain can also be hydrolyzed.

Oxidative Transformation Pathways and Stability Studies

The stability of a pharmaceutical compound under oxidative stress is a critical parameter evaluated during its development. Oxidative degradation can lead to the formation of impurities that may alter the efficacy or safety of the drug. For this compound, understanding its susceptibility to oxidation is essential for ensuring its quality and shelf-life.

Forced degradation studies for oxidative stress typically involve the use of oxidizing agents such as hydrogen peroxide. The conditions are designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and identified without completely degrading the sample researchgate.net.

The table below outlines typical conditions used in forced degradation studies to investigate oxidative stability, which would be applicable to the study of this compound.

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Oxidation | Hydrogen peroxide (H₂O₂) at various concentrations (e.g., 3-30%)Room temperature or elevated temperature | To identify potential degradation products resulting from oxidation. This helps in understanding the oxidative stability of the molecule and in the development of formulations with appropriate antioxidant protection if needed. |

| Acid Hydrolysis | Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at various concentrationsRoom temperature or elevated temperature | To investigate degradation in acidic environments. |

| Base Hydrolysis | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) at various concentrationsRoom temperature or elevated temperature | To investigate degradation in alkaline environments. |

| Thermal Degradation | Dry heat (e.g., 40-80°C)High humidity (e.g., 75% RH) | To assess the impact of temperature and humidity on the stability of the solid form of the drug. |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | To determine if the drug is light-sensitive and requires protection from light. |

This table represents general conditions for forced degradation studies as outlined in pharmaceutical guidelines and literature unr.edu.arnih.govekb.eg.

While aceglutamide itself has been noted for its potential to enhance antioxidant systems within the body, this is distinct from its own chemical stability against external oxidative agents medchemexpress.com. The presence of the aluminum in the this compound complex could potentially influence its oxidative stability, a subject that would require specific experimental investigation.

Mechanistic Elucidation of Aceglutamide Aluminum S Biological Actions

Role as a Glutamine Prodrug and Release Dynamics in Biological Systems

Aceglutamide (B8817763) aluminum functions as a prodrug of L-glutamine. wikipedia.org A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. Aceglutamide is an acetylated form of L-glutamine, a modification that enhances its stability and potency compared to direct administration of L-glutamine. wikipedia.org

Upon administration, the aceglutamide molecule undergoes hydrolysis, a chemical reaction in which water is used to break down the compound. This process cleaves the acetyl group from the molecule, releasing L-glutamine and acetic acid. patsnap.com This controlled release ensures a more stable and sustained availability of glutamine for various metabolic processes. patsnap.com The ability of glutamine to readily cross the blood-brain barrier is central to the neurotropic effects of aceglutamide. patsnap.commedchemexpress.com

Table 1: Aceglutamide Aluminum as a Prodrug

| Feature | Description |

| Compound | This compound (N-acetyl-L-glutamine aluminum complex) |

| Active Moiety | L-Glutamine |

| Mechanism of Activation | Hydrolysis in biological systems. |

| Advantage | Functions as a stable, potent, and liquid-stable source of glutamine. wikipedia.org |

| Primary Outcome | Increased bioavailability of L-glutamine in the central nervous system. patsnap.com |

Neurochemical Modulation through Downstream Glutamine Metabolism

The increased availability of glutamine in the brain from aceglutamide directly influences the synthesis and balance of key neurotransmitters, which in turn modulates synaptic function and plasticity. patsnap.com

Glutamine is a critical precursor for the brain's primary excitatory neurotransmitter, glutamate (B1630785), and its primary inhibitory neurotransmitter, GABA. patsnap.comnih.gov This relationship is managed by the glutamate/GABA-glutamine cycle, an intricate metabolic partnership between neurons and glial cells (specifically astrocytes). nih.gov

Within neurons, the enzyme glutaminase (B10826351) converts glutamine into glutamate. youtube.com Glutamate can then be released into the synapse to transmit an excitatory signal. youtube.com Alternatively, in inhibitory neurons, glutamate can be further converted into GABA by the enzyme glutamic acid decarboxylylase (GAD). nih.gov After release into the synaptic cleft, both glutamate and GABA are taken up by surrounding astrocytes. youtube.com Inside the astrocytes, they are converted back into glutamine by the enzyme glutamine synthetase. youtube.com This newly synthesized glutamine is then transported back to the neurons, completing the cycle and ensuring a ready supply of neurotransmitter precursors. nih.gov By providing a supplemental source of glutamine, aceglutamide supports the efficient functioning of this cycle, helping to maintain the delicate balance between neuronal excitation and inhibition essential for optimal brain function. patsnap.com

Table 2: Key Neurotransmitters Derived from Glutamine

| Neurotransmitter | Type | Primary Function in CNS | Synthesis from Glutamine |

| Glutamate | Excitatory | Learning, memory, synaptic plasticity. patsnap.comnih.gov | Direct conversion via the enzyme glutaminase. patsnap.com |

| GABA | Inhibitory | Regulates neuronal excitability, reduces anxiety. patsnap.com | Synthesized from glutamate via glutamic acid decarboxylase. nih.gov |

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. nih.govnih.gov This process is heavily dependent on the glutamatergic system. By bolstering the synthesis of glutamate, aceglutamide indirectly enhances synaptic plasticity. patsnap.compatsnap.com

The induction of long-term potentiation (LTP), a persistent strengthening of synapses, is a key mechanism in memory formation and requires the activation of glutamate receptors such as NMDA and AMPA receptors. nih.govfrontiersin.org An adequate supply of glutamate is crucial to trigger these receptors and initiate the downstream signaling cascades that lead to structural and functional changes at the synapse. frontiersin.orgfrontiersin.org Therefore, by ensuring a robust pool of precursor glutamine, aceglutamide helps facilitate the processes that underlie effective neuronal communication and cognitive function. patsnap.com

Influence on Cellular Bioenergetics and Mitochondrial Function

Beyond its role in neurotransmission, glutamine is a vital substrate for cellular energy metabolism, particularly within the mitochondria. This function is critical for maintaining the high energy demands of neuronal activity.

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is a central metabolic pathway that generates energy in the form of ATP. Glutamine plays a key role in replenishing the intermediates of this cycle, a process known as anaplerosis. nih.govnih.gov

After its conversion to glutamate, glutamine can be further metabolized to α-ketoglutarate, a key intermediate of the TCA cycle. researchgate.net This influx of α-ketoglutarate from glutamine helps maintain the cycle's capacity for energy production, which is especially important in rapidly proliferating or metabolically active cells like neurons. nih.govresearchgate.net

Table 3: Glutamine's Anaplerotic Role in the TCA Cycle

| Step | Reaction | Enzyme | Significance |

| 1 | Aceglutamide → L-Glutamine | Hydrolysis | Release of the active molecule. patsnap.com |

| 2 | L-Glutamine → L-Glutamate | Glutaminase | Conversion to a direct TCA cycle precursor. researchgate.net |

| 3 | L-Glutamate → α-Ketoglutarate | Glutamate Dehydrogenase / Aminotransferases | Entry into the TCA cycle. nih.gov |

| 4 | α-Ketoglutarate enters TCA Cycle | TCA Cycle Enzymes | Replenishes cycle intermediates, supports ATP production. researchgate.net |

Glutamine is an essential molecule for the synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.comnih.gov It serves as a primary nitrogen donor for the formation of the purine (B94841) and pyrimidine (B1678525) rings that are fundamental components of these nucleic acids. researchgate.net This role is critical for neuronal maintenance, repair, and potentially neurogenesis. patsnap.com By providing a ready source of glutamine, aceglutamide supports the anabolic processes necessary for maintaining neuronal health and resilience. patsnap.commedchemexpress.com

Support for Energy Production in Neurons and Glial Cells

Aceglutamide provides a crucial source of glutamine, a vital amino acid for cellular energy metabolism in the brain. patsnap.compatsnap.com This is particularly important for sustaining the high energy demands of cognitive activities. patsnap.com In the central nervous system, glutamine plays a central role in the metabolic cooperation between astrocytes (a type of glial cell) and neurons. frontiersin.org

Astrocytes absorb glutamate from the synaptic cleft, convert it into glutamine, and release it to be taken up by neurons. frontiersin.orgnih.gov Neurons then convert this glutamine back into glutamate, which can be used as a neurotransmitter or as a substrate for energy production in the tricarboxylic acid (TCA) cycle. patsnap.comfrontiersin.org This glutamate-glutamine cycle is essential for maintaining the neurotransmitter pool and supporting neuronal energy needs. nih.gov

Glutamine itself can be used by mitochondria to generate ATP, the primary energy currency of the cell. scispace.com By supplying glutamine, aceglutamide helps support ATP production in both neurons and glial cells, which is critical for maintaining neuronal health, function, and resilience, especially under conditions of metabolic stress or increased mental demand. patsnap.compatsnap.comucm.es This metabolic support is fundamental to the compound's neuroprotective effects. patsnap.com

| Metabolic Process | Role of Aceglutamide (via Glutamine) | Cellular Outcome |

|---|---|---|

| Glutamate-Glutamine Cycle | Serves as a precursor for glutamine synthesis in astrocytes and subsequent glutamate production in neurons. patsnap.comnih.gov | Replenishment of neurotransmitter glutamate pools and provision of metabolic substrate. frontiersin.org |

| Tricarboxylic Acid (TCA) Cycle | Glutamine is converted to glutamate, which can then be metabolized to α-ketoglutarate, a key intermediate in the TCA cycle. frontiersin.orgnih.gov | Supports mitochondrial respiration and ATP synthesis. scispace.com |

| Direct Energy Substrate | Glutamine is a significant energy source for brain cells. patsnap.com | Sustains cognitive activities and supports neuronal and glial cell maintenance. patsnap.compatsnap.com |

Antioxidant System Modulation and Oxidative Stress Mitigation

Aceglutamide demonstrates significant neuroprotective properties by bolstering the brain's intrinsic antioxidant defense mechanisms and mitigating the damaging effects of oxidative stress. medchemexpress.commedchemexpress.com This is achieved through the enhancement of major antioxidant systems and the inhibition of pro-oxidant signaling pathways.

The glutathione (B108866) (GSH) and thioredoxin (Trx) systems are two major thiol-dependent antioxidant networks crucial for maintaining redox balance within the central nervous system. nih.govnih.gov Aceglutamide has been shown to enhance both of these systems, thereby increasing cellular capacity to neutralize reactive oxygen species (ROS). medchemexpress.commedchemexpress.commedchemexpress.com

The GSH system, consisting of glutathione, glutathione reductase, and glutathione peroxidase, is a primary scavenger of free radicals. researchgate.netmdpi.com The Trx system, which includes thioredoxin and thioredoxin reductase, plays a vital role in reducing oxidized proteins and regulating various signaling pathways. nih.govnih.gov By upregulating glutathione content and activating the Trx system, aceglutamide reduces levels of ROS and mitigates oxidative damage, as demonstrated in preclinical models of cerebral ischemia. medchemexpress.commedchemexpress.com

The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative stress. nih.govwisdomlib.org Under normal conditions, Nrf2 is held inactive in the cytoplasm by Keap1. nih.gov In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE), activating the transcription of a wide array of protective genes, including those for antioxidant and detoxification enzymes. wisdomlib.orgnih.gov

Aceglutamide has been identified as an activator of the Nrf2 antioxidant system. medchemexpress.commedchemexpress.com This activation enhances the expression of downstream antioxidant proteins, which contributes significantly to the compound's ability to protect neurons from oxidative stress-induced damage and apoptosis. medchemexpress.comnih.gov

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated by oxidative stress and inflammatory signals, leading to cellular apoptosis. medchemexpress.comnih.gov Under normal conditions, ASK1 is kept in an inactive state by binding to reduced thioredoxin. medchemexpress.com However, under oxidative stress, thioredoxin is oxidized and dissociates from ASK1, leading to its activation. medchemexpress.com

Aceglutamide has been shown to inhibit ASK1. medchemexpress.commedchemexpress.com This inhibition prevents the downstream activation of pro-apoptotic pathways. Furthermore, aceglutamide has been found to downregulate the expression of Tumor necrosis factor receptor-associated factor 1 (TRAF1), a pro-apoptotic adaptor protein. medchemexpress.comresearchgate.net In models of cerebral ischemia, aceglutamide treatment significantly inhibited the expression of TRAF1, contributing to reduced neuronal apoptosis and improved neurological outcomes. medchemexpress.comresearchgate.net

| Target Pathway/System | Action of Aceglutamide | Protective Mechanism |

|---|---|---|

| Glutathione (GSH) System | Enhances/Upregulates GSH content. medchemexpress.com | Increased scavenging of reactive oxygen species (ROS). medchemexpress.com |

| Thioredoxin (Trx) System | Activates the Nrf2/Trx antioxidant system. medchemexpress.com | Reduces oxidized proteins and maintains redox homeostasis. nih.govnih.gov |

| Nrf2 Signaling Pathway | Activates Nrf2. medchemexpress.commedchemexpress.com | Induces expression of a broad range of antioxidant and detoxification enzymes. nih.gov |

| ASK1 Kinase | Inhibits ASK1. medchemexpress.commedchemexpress.com | Blocks a key upstream activator of stress-induced apoptotic signaling. medchemexpress.com |

| TRAF1 Adaptor Protein | Downregulates TRAF1 expression. medchemexpress.comresearchgate.net | Reduces pro-apoptotic signaling. researchgate.net |

Anti-inflammatory Cascade Modulation in Preclinical Models

The neuroprotective effects of aceglutamide are also linked to its anti-inflammatory properties, which are largely attributed to the actions of its active metabolite, glutamine. patsnap.compatsnap.com Chronic inflammation is a known contributor to cognitive decline and various neurodegenerative conditions. patsnap.com

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory M2 state. mdpi.commdpi.com The balance between M1 and M2 macrophages is critical in determining the outcome of an inflammatory response. M1 macrophages produce pro-inflammatory cytokines, while M2 macrophages are involved in resolving inflammation and promoting tissue repair. mdpi.commdpi.com

Metabolic pathways play a crucial role in directing macrophage polarization. Glutamine metabolism, in particular, is integral to this process. Glutamine can be converted to α-ketoglutarate, a key metabolite in the TCA cycle. nih.gov Studies have shown that α-ketoglutarate can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.govresearchgate.netnih.gov It achieves this by acting as a cofactor for enzymes that regulate gene expression, ultimately suppressing M1 polarization and enhancing M2 activation. nih.govresearchgate.net

By providing a source of glutamine, aceglutamide can potentially influence the metabolic reprogramming of macrophages. patsnap.comresearchgate.net This metabolic shift can favor the M2 phenotype, leading to a reduction in pro-inflammatory mediators and an enhancement of tissue repair processes, thereby contributing to a healthier brain environment and mitigating inflammation-associated neurodegeneration. patsnap.comnih.gov

Influence on Cytokine and Chemokine Release Profiles

The precise influence of this compound on the release profiles of cytokines and chemokines is complex and appears to be context-dependent, with limited studies specifically profiling these effects. The biological activity can be considered based on its two main components: the aceglutamide moiety and the aluminum ion.

Research into related compounds suggests that the glutamine component may possess anti-inflammatory properties. For instance, supplementation with glutamine and alanine (B10760859) has been shown to attenuate plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), while increasing levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in rat models. nih.gov This suggests a potential for the aceglutamide component to modulate the immune response by suppressing certain inflammatory mediators.

Conversely, the aluminum component has been studied in different contexts, sometimes demonstrating pro-inflammatory effects. As an adjuvant in vaccines, aluminum can induce the release of Interleukin-33 (IL-33), a danger signal that subsequently triggers the production of other cytokines like IL-5 and various chemokines, including MCP-1, MIP-1α, and MIP-1β. nih.gov In experimental models of colitis, oral administration of aluminum has been observed to worsen intestinal inflammation and increase the expression of inflammatory cytokines. nih.govresearchgate.net

Anti-apoptotic Pathway Activation and Cell Survival Mechanisms (e.g., Akt/Bcl-2 pathway)

A significant aspect of this compound's biological action, particularly its neuroprotective effects, is its ability to promote cell survival by activating anti-apoptotic pathways. researchgate.net Extensive research has identified the PI3K/Akt signaling pathway and its downstream regulation of the Bcl-2 family of proteins as a central mechanism. nih.govmdpi.comresearchgate.net

In models of cerebral ischemia and reperfusion, aceglutamide treatment has been shown to significantly attenuate neuronal apoptosis. researchgate.netnih.gov This protective effect is mediated through the direct activation of the Akt/Bcl-2 signaling pathway. nih.gov Mechanistically, aceglutamide up-regulates the expression of the phosphorylated, active form of Akt (P-Akt). researchgate.netnih.gov Activated Akt is a critical kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. mdpi.com

One of the key downstream effects of Akt activation is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govmdpi.com This family includes both anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). nih.gov The ratio of these proteins is a critical determinant of a cell's fate. Aceglutamide has been found to up-regulate the Bcl-2/Bax ratio, effectively shifting the balance towards cell survival and inhibiting apoptosis. researchgate.netnih.gov

Table 1: Influence of Aceglutamide on Key Proteins in the Akt/Bcl-2 Survival Pathway

| Protein | Primary Function | Observed Effect of Aceglutamide Treatment | Outcome |

| Akt (Protein Kinase B) | Serine/threonine kinase that promotes cell survival and inhibits apoptosis when phosphorylated (P-Akt). mdpi.com | Upregulation of P-Akt expression. researchgate.netnih.gov | Activation of pro-survival signaling. |

| Bcl-2 | Anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. nih.govmdpi.com | Increased expression. nih.gov | Inhibition of apoptosis. |

| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization. nih.gov | Expression is relatively decreased compared to Bcl-2, leading to an increased Bcl-2/Bax ratio. nih.gov | Inhibition of apoptosis. |

| TRAF1 | Pro-apoptotic factor involved in TNF-mediated cell death pathways. nih.gov | Significant inhibition of expression. researchgate.netnih.gov | Suppression of apoptotic signaling. |

Preclinical Pharmacological Investigations of Aceglutamide Aluminum

Gastrointestinal System Research in Animal Models

Preclinical research utilizing animal models has been fundamental in elucidating the pharmacological profile of aceglutamide (B8817763) aluminum, particularly its effects on the gastrointestinal system. These studies have highlighted its role as a gastroprotective agent, focusing on its efficacy in preventing ulcer formation and promoting the healing of damaged gastric mucosa.

Aceglutamide aluminum has demonstrated significant protective effects against the formation of gastric lesions in various animal models. In studies involving noxious compound-induced ulcers, which mimic the damage caused by irritants, the compound was shown to prevent the formation of gastric lesions in a dose-dependent manner nih.gov. Research in rats showed that this compound effectively prevented gastric damage induced by agents such as ethanol (B145695), hydrochloric acid (HCl), and acidified taurocholate nih.gov. The protective action was observed not to be a result of decreased gastric acid secretion, pointing towards a mechanism that enhances the intrinsic defensive capabilities of the gastric mucosa nih.gov.

Further investigations into chronic ulcer models, such as those induced by acetic acid injections in rats, have also substantiated the anti-ulcer efficacy of this compound. In one such study, oral administration of the compound for 14 consecutive days resulted in a 37% inhibition of the ulcer index and completely inhibited perforations nih.gov. Shorter-term administration over four days also showed protective effects, with an 18% inhibition of the ulcer index and a 66% reduction in perforations nih.gov. These findings underscore the compound's ability to not only prevent acute mucosal damage but also to promote the healing of more chronic ulcerations.

A key mechanism underlying the therapeutic efficacy of this compound is its ability to strengthen the mucosal defensive barrier. The gastric mucosal barrier is a critical property that defends the stomach lining against its own acidic environment and prevents the back-diffusion of acid from the lumen into the mucosa nih.gov. This compound's cytoprotective effects are attributed to the augmentation of this mucosal defense rather than the suppression of gastric acid nih.gov. Studies suggest these cytoprotective mechanisms may be linked to the action of endogenous prostaglandins, as pretreatment with indomethacin, a prostaglandin (B15479496) inhibitor, was found to almost completely diminish the protective effects of the compound nih.gov.

Detailed biochemical analyses in animal models with acetic acid-induced ulcers have revealed that this compound significantly enhances the components of the gastric mucus layer. The administration of the compound led to a remarkable increase in the total amounts of crucial glycoprotein (B1211001) and proteoglycan constituents within the mucosa of ulcerated areas nih.gov. These components, including hexosamine, sialic acid, and uronic acid, are vital for the integrity and protective function of the mucus gel layer.

Following 14 days of administration, this compound pronouncedly increased both the total amounts and concentrations of these components in the ulcerated mucosa, with the most significant increase observed in sialic acid content nih.gov. Even a shorter four-day administration period resulted in a notable increase in the total amounts of hexosamine, sialic acid, and uronic acid nih.gov. This augmentation of mucus components is believed to be a primary way this compound accelerates ulcer repair nih.gov.

| Duration of Administration | Parameter | Observed Effect |

|---|---|---|

| 4 Consecutive Days | Ulcer Index Inhibition | 18% |

| Perforation Inhibition | 66% | |

| 14 Consecutive Days | Ulcer Index Inhibition | 37% |

| Perforation Inhibition | Complete (100%) | |

| General Finding | Hexosamine Content in Ulcerated Mucosa | Remarkably Increased |

| Sialic Acid Content in Ulcerated Mucosa | Pronouncedly Increased (Greatest Increment) | |

| Uronic Acid Content in Ulcerated Mucosa | Remarkably Increased |

In addition to its effects on the mucosal layer, this compound also influences the connective tissue within the ulcerated stroma, which is crucial for the granulation and healing process. In the stroma of ulcerated portions of the stomach, both the total amounts and concentrations of components containing hydroxyproline (B1673980) were significantly increased by the drug after 14 days of administration nih.gov. Hydroxyproline is a major component of the protein collagen and serves as a key indicator of connective tissue formation and wound repair. This increase in hydroxyproline suggests that this compound actively promotes the formation of granuloma tissue, thereby facilitating the structural repair of the ulcer bed nih.gov. However, the effect was less pronounced than the increases seen in the mucosal components nih.gov.

Based on the available preclinical literature from the conducted searches, there is a lack of specific studies investigating the direct effects of this compound on the prevention and healing of esophageal lesions, such as those occurring in reflux esophagitis. Research in animal models of reflux esophagitis has, however, examined the role of L-glutamine, a related compound. In one study, L-glutamine was found to aggravate esophageal lesions by increasing the pH of gastric contents to a level optimal for the proteolytic activity of pepsin, a key factor in the pathogenesis of acid reflux esophagitis nih.gov. Conversely, in a different model of corrosive esophagitis, L-glutamine supplementation was shown to be beneficial, reducing inflammation and collagen deposition behcetuzdergisi.com. These contrasting findings for L-glutamine highlight the complexity of esophageal injury models and underscore the need for direct investigation into the specific actions of this compound in this context.

This compound modulates the gastric environment primarily by enhancing the protective qualities of the gastric barrier rather than by altering gastric acidity. Preclinical studies have consistently shown that the compound, at cytoprotective doses, causes almost no decrease in gastric acid secretion in animal models nih.gov.

The primary mechanism of action on the gastric barrier involves two key effects:

Stimulation of Gastric Mucus Secretion : As detailed previously, this compound significantly increases the secretion of mucus and its constituent glycoproteins nih.gov. This thickens the protective mucus layer that acts as a physical barrier between the aggressive gastric contents and the delicate epithelial cells nih.gov.

Prevention of Hydrogen Ion Back-Diffusion : A critical function of the gastric mucosal barrier is to prevent hydrogen ions (H+) from leaking from the highly acidic gastric lumen back into the mucosal tissue, which would cause cellular injury nih.gov. This compound has been shown to significantly prevent the increase in back-diffusion of hydrogen ions into the mucosa nih.gov.

| Gastric Parameter | Effect of this compound | Primary Mechanism |

|---|---|---|

| Gastric Acid Secretion | Almost no decrease | Non-antisecretory |

| Gastric Mucus Secretion | Stimulated / Increased | Augmentation of mucosal defense |

| Hydrogen Ion (H+) Back-Diffusion | Prevented increment | Strengthening of mucosal barrier integrity |

Based on a review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline focusing on preclinical central nervous system (CNS) and metabolic research. The existing preclinical studies for the specified topics have been conducted on the compound "Aceglutamide," not "this compound."

Scientific sources distinguish between the two substances, indicating they have different primary therapeutic applications. "Aceglutamide" has been investigated for its nootropic and neuroprotective properties, aligning with the topics in the user's outline. In contrast, "this compound" is primarily documented for its use as an anti-ulcer agent.

There is a lack of available preclinical data for "this compound" in the areas of ischemic brain injury, neurological deficit models, neuronal apoptosis, cognitive enhancement in age-related models, or protein-energy malnutrition. Therefore, generating the requested article solely on "this compound" with the required scientific accuracy is not feasible.

Metabolic and Nutritional Support Research in Animal Models

Role in Immune System Support Under Catabolic Conditions

Preclinical research highlights the potential of aceglutamide, the active moiety of this compound, in supporting the immune system during catabolic states such as protein-energy malnutrition. In a study involving malnourished pigs, N-acetyl-L-glutamine (a stable form of glutamine) demonstrated a moderate protective effect by partially preventing changes to intestinal immunity. nih.govresearchgate.net During catabolic illness, glutamine plays a crucial role in maintaining the integrity of the gastrointestinal tract, which is a key component of the body's immune defense. researchgate.net

In the preclinical model of protein-energy malnutrition, supplementation with N-acetyl-L-glutamine showed a significant protective effect on the lymphocyte populations within the gut-associated lymphoid tissue (GALT). nih.govresearchgate.net Specifically, the total number of lymphocytes, CD21+ B cells, and CD4+ T cells in the ileal Peyer's patches of malnourished pigs receiving N-acetyl-L-glutamine were not significantly different from those of healthy pigs. nih.gov This suggests that providing a stable source of glutamine can help preserve crucial immune cell populations in the gut during periods of severe nutritional stress. nih.gov

Table 1: Effect of N-acetyl-L-glutamine on Immune Cells in Ileal Peyer's Patches in Malnourished Pigs

| Immune Cell Population | Observation in N-acetyl-L-glutamine Group vs. Healthy Group |

|---|---|

| Total Lymphocytes | Not significantly different |

| CD21+ B cells | Not significantly different |

| CD4+ T cells | Not significantly different |

This table summarizes the findings that N-acetyl-L-glutamine supplementation helped maintain key immune cell populations in the gut of malnourished pigs at levels comparable to healthy controls. nih.gov

Maintenance of Plasma Glutamine Homeostasis in Experimental Parenteral Nutrition

Glutamine is the most abundant free amino acid in the body, but its levels can be significantly depleted during hypercatabolic conditions. sapub.org This depletion is associated with increased pathological severity. sapub.org Consequently, supplementing parenteral nutrition (PN) with glutamine is a strategy used to manage complications in critically ill patients. sapub.org However, free glutamine is unstable in aqueous solutions, which limits its inclusion in standard PN formulas. researchgate.netsapub.orgnih.gov

To overcome this instability, stable glutamine derivatives such as N-acetyl-L-glutamine and glutamine dipeptides (e.g., alanyl-glutamine) have been developed for intravenous supplementation. researchgate.netsapub.orgnih.gov this compound serves as another stable source of glutamine. Studies on similar stable compounds, like alanyl-glutamine, have shown that their supplementation in total parenteral nutrition (TPN) can effectively maintain the concentration of glutamine in muscle cells and support nitrogen balance post-surgery. nih.gov By providing a bioavailable form of glutamine, these compounds help to counteract the depletion seen in catabolic states, thereby supporting the body's metabolic and immune functions. sapub.orgnih.gov

Biological Fate and Disposition of the Aluminum Moiety from this compound

The absorption of aluminum from the N-acetyl-L-glutamine aluminum complex has been investigated in human studies. In a placebo-controlled, double-blind study involving healthy male volunteers, subjects received ascending doses of this compound over a fourteen-day period. nih.gov To evaluate systemic absorption, aluminum concentrations were measured in serum, urine, and fecal samples. nih.gov

The findings indicated that some gastrointestinal absorption of aluminum did occur following the administration of the drug. nih.gov This was evidenced by significantly higher mean urinary and fecal aluminum concentrations in the group treated with this compound compared to the placebo group. nih.gov Despite this, all serum aluminum concentrations for both the treated and placebo groups remained low, at less than 16 micrograms/L. nih.gov This suggests that while some aluminum is absorbed from the complex, its systemic circulation is limited. nih.gov The proximal intestine is generally considered the primary site for aluminum absorption. uky.edu

Table 2: Aluminum Concentrations in a 14-Day Study of this compound Administration

| Sample Type | Observation in Treated Group vs. Untreated Group |

|---|---|

| Serum Aluminum | All concentrations < 16 µg/L for both groups |

| Urinary Aluminum | Significantly higher |

| Fecal Aluminum | Significantly higher |

This table shows the comparative aluminum levels measured in a study with healthy volunteers, indicating gastrointestinal absorption followed by excretion. nih.gov

Following absorption from the gastrointestinal tract, the aluminum from the this compound complex appears to be rapidly excreted. nih.gov The primary routes of elimination are through urine and feces, as demonstrated by the significantly elevated concentrations of aluminum in these samples from individuals who received the compound. nih.gov In one study, the mean total fecal aluminum measured in the treated group was approximately equal to the total amount of aluminum administered, suggesting that a large portion of the ingested aluminum is not absorbed and is eliminated directly. nih.gov

In general, absorbed aluminum is known to distribute unequally throughout the body's tissues. uky.edu The majority of the total aluminum uptake is typically deposited in the bone (60%) and lungs (25%), with smaller amounts accumulating in the muscles and liver. researchgate.net Elimination of absorbed aluminum is primarily a renal process, with a very small percentage (≤ 2%) being excreted in the bile. uky.edu The presence of certain organic acids, such as citrate, can enhance the distribution and renal excretion of aluminum. uky.edunih.gov

Brain Glutamate (B1630785)/GABA Systems: Preclinical studies in rats have explored the neurotoxic potential of aluminum by examining its effects on the brain's primary excitatory (glutamate) and inhibitory (gamma-aminobutyric acid, GABA) neurotransmitter systems. nih.gov In one study, in vivo exposure to aluminum resulted in a significant increase in glutamate levels in several brain regions, including the cerebrum, thalamic area, midbrain-hippocampal region, and cerebellum. nih.gov The activity of glutamate alpha-decarboxylase also increased significantly in all brain regions studied. nih.gov Conversely, the activity of GABA-T was significantly reduced in most regions. nih.gov Such alterations in the enzymes of the glutamate-GABA system may be a contributing factor to aluminum-induced neurotoxicity. nih.gov Another study found that aluminum exposure in rats led to an increase in glutamine in the hippocampus and neocortex, which was consistent with in vitro findings of increased glutamine synthetase activity in cultured astrocytes exposed to aluminum. nih.gov

Blood Indices: Investigations into the biological fate of this compound have included monitoring blood indices, specifically serum aluminum concentrations. In a study with human volunteers, serum aluminum levels remained below 16 micrograms/L even with the administration of this compound, indicating low systemic exposure. nih.gov Generally, within the blood, aluminum is distributed about equally between plasma and cells, with plasma protein binding being very high, around 98%. drugbank.com

Liver Metabolism: The liver is one of the organs where absorbed aluminum can accumulate. researchgate.net Studies in mice have shown that the co-administration of aluminum with certain organic acids can influence its hepatic concentration. nih.gov For instance, when administered with malate (B86768) or tartrate, hepatic aluminum concentrations were found to be considerably higher compared to when it was administered with citrate, which resulted in low hepatic levels. nih.gov This suggests that a significant portion of aluminum in high-molecular-weight fractions in the serum may be transferred to the liver. nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vivo Animal Models for Comprehensive Pharmacological Evaluation

Animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to Aceglutamide (B8817763) aluminum in a living organism. The selection of a specific model is contingent on the research question, with different species offering unique advantages for studying particular pathologies.

Rodents, particularly rats, are frequently employed in the preclinical evaluation of Aceglutamide aluminum due to their physiological and genetic similarities to humans, as well as the availability of well-established disease models.

In gastrointestinal research, rat models of gastric ulcers are common. For instance, severe ulcers can be induced to study the compound's healing properties. In these studies, this compound has been shown to accelerate ulcer repair by enhancing defensive factors within the ulcerated tissues nih.gov.

For neurological studies, rat models of cerebral ischemia are utilized to assess neuroprotective effects. Adult male Sprague-Dawley rats are often subjected to transient middle cerebral artery occlusion (MCAO) to mimic ischemic stroke nih.govresearchgate.net. Research has demonstrated that treatment with Aceglutamide following ischemia can improve behavioral functions, reduce the volume of infarcted brain tissue, and decrease neuronal apoptosis in specific brain regions like the substantia nigra nih.govresearchgate.net. These effects are linked to the modulation of key signaling pathways involved in cell survival and apoptosis, such as the inhibition of the pro-apoptotic factor TRAF1 and the activation of the Akt/Bcl-2 signaling pathway nih.govresearchgate.net.

Table 1: Summary of Findings in Rodent Models

| Model Type | Key Findings | Investigated Pathways |

|---|---|---|

| Acetic Acid-Induced Gastric Ulcer (Rat) | 37% inhibition of ulcer index; complete inhibition of perforations; significant increase in mucosal hexosamine, sialic acid, and uronic acid. nih.gov | Potentiation of mucosal defensive factors. nih.gov |

| Cerebral Ischemia-Reperfusion (Rat) | Improved motor function; reduced infarction volume; elevated number of tyrosine hydroxylase (TH)-positive neurons; attenuated neuronal apoptosis. nih.gov | Inhibition of TRAF1; up-regulation of P-Akt and Bcl-2/Bax ratio. nih.gov |

The pig model is highly valued in nutritional and gastrointestinal research because its digestive system closely resembles that of humans in both anatomy and physiology researchgate.net. This makes it an ideal candidate for studying the effects of specific nutrients and compounds in conditions of critical illness or malnutrition researchgate.net.

In studies of protein-energy malnutrition (PEM), pigs have been used to evaluate the protective effects of N-acetyl-L-glutamine, a stabilized source of glutamine and a key component of this compound researchgate.netnih.gov. In a PEM-induced pig model, supplementation with N-acetyl-L-glutamine demonstrated a moderate protective effect, partially preventing the severe body weight loss and the immunological changes in the gut, such as alterations to lymphocyte populations in ileal Peyer's patches, that are typically induced by malnutrition researchgate.net.

The zebrafish (Danio rerio) has emerged as a valuable alternative model for studying hypoxic-ischemic brain damage nih.gov. This model offers several advantages, including cost-effectiveness and the ability to induce global ischemia under well-controlled, non-invasive, and reversible conditions nih.gov. Drugs and test compounds can be added directly to the water, facilitating screening for neuroprotective agents nih.gov. While specific studies detailing the use of this compound in zebrafish were not prominent, the model's utility for screening anti-stroke treatments makes it a highly relevant and powerful tool for future research into the neuroprotective properties of such compounds. The susceptibility of zebrafish to hypoxic attack and the ability to visualize brain injury using methods like triphenyltetrazolium chloride (TTC) staining allow for the evaluation of agents that could mitigate brain damage nih.gov.

To accurately study the efficacy of this compound, researchers utilize specific and reproducible protocols to induce disease states in animal models.

Acetic Acid-Induced Ulcers : This is a reliable method for producing chronic gastric ulcers in rats that closely resemble human ulcers in their pathology and healing process nih.govresearchgate.net. The protocol involves the injection of an acetic acid solution into the subserosal layer of the stomach wall nih.govnih.gov. This model is particularly useful for evaluating agents that promote ulcer healing, as it allows for the study of mucosal repair mechanisms over time. This compound has been shown to be effective in this model, inhibiting ulcer exacerbation and promoting the healing process nih.govyakhak.org.

Cerebral Ischemia : The most common model to study ischemic stroke in rats is the transient middle cerebral artery occlusion (MCAO) nih.govresearchgate.net. This surgical procedure involves temporarily blocking the MCA, a major blood vessel supplying the brain, which leads to focal cerebral ischemia. After a set period, reperfusion is initiated. This model allows researchers to investigate the entire ischemic cascade, including excitotoxicity, inflammation, and apoptosis, and to assess the neuroprotective potential of compounds like this compound in reducing infarct size and improving functional recovery nih.govresearchgate.net.

Protein-Energy Malnutrition (PEM) : PEM can be induced in pigs by providing a nutritionally complete liquid diet but restricting the daily intake to a small fraction (e.g., 20%) of that consumed by a healthy control group over an extended period researchgate.net. This protocol effectively mimics the physiological and immunological consequences of severe malnutrition, providing a platform to test the efficacy of nutritional interventions, such as supplementation with N-acetyl-L-glutamine, in mitigating these effects researchgate.net.

In Vitro Cellular and Molecular Research Techniques

In vitro models are essential for dissecting the specific cellular and molecular mechanisms through which this compound exerts its effects, free from the systemic complexities of a whole organism.

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model for neurobiological and neuroprotection studies nih.govmdpi.comsemanticscholar.org. A key feature of PC12 cells is their ability to differentiate and exhibit neuron-like characteristics, making them an excellent system for studying neuronal apoptosis, oxidative stress, and the effects of neurotoxic or neuroprotective agents mdpi.com.

To investigate neuroprotection, a common approach is to establish a glutamate-induced toxicity model. High concentrations of glutamate (B1630785) are known to be excitotoxic to neuronal cells, leading to oxidative stress, calcium influx, and ultimately, apoptosis nih.govresearchgate.net. PC12 cells are exposed to glutamate to mimic these damaging conditions researchgate.netnih.gov. This model was employed to further investigate the mechanisms of this compound, confirming its ability to protect against neuronal death nih.govresearchgate.net. In vitro studies using PC12 cells and primary cultured mesencephalic neurons have corroborated in vivo findings, showing that this compound up-regulates the P-Akt and Bcl-2/Bax ratio and inhibits TRAF1 expression, thereby protecting cells from ischemic injury nih.gov.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-glutamine |

| N-acetyl-L-glutamine |

| Hexosamine |

| Sialic acid |

| Uronic acid |

| Hydroxyproline (B1673980) |

| Acetic acid |

| Glutamate |

| Tumor necrosis factor receptor-associated factor 1 (TRAF1) |

| P-Akt |

| Bcl-2 |

| Bax |

| Tyrosine hydroxylase (TH) |

Biochemical Assays for Metabolic Pathway Analysis and Enzyme Activity Determination

Given that aceglutamide is a prodrug of L-glutamine, a central amino acid in cellular metabolism, biochemical assays are crucial for understanding the compound's influence on related metabolic pathways. wikipedia.org The aluminum component may also modulate enzymatic processes. Research in this area focuses on enzymes pivotal to the glutamate-glutamine cycle, which is essential for neurotransmission and nitrogen metabolism.

One key area of investigation involves the impact of this compound on glutamine synthetase and glutamate dehydrogenase. Aluminum exposure has been shown to specifically increase the activity of glutamine synthetase in astrocytes. nih.gov This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia. An increase in its activity could alter the cellular glutamine pool, impacting everything from protein synthesis to antioxidant defense.

Conversely, glutamate dehydrogenase (GDH) catalyzes the reversible conversion of glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle. Assays measuring GDH activity can reveal how this compound might shift the balance between amino acid metabolism and energy production. Standard assays for these enzymes are typically colorimetric or fluorometric, measuring the change in NADH or NADPH concentration as a proxy for enzyme activity.

Table 1: Illustrative Data from a Hypothetical Enzyme Activity Assay

| Treatment Group | Enzyme Assayed | Specific Activity (U/mg protein) | Fold Change vs. Control |

|---|---|---|---|

| Control (Vehicle) | Glutamine Synthetase | 15.2 ± 1.8 | 1.0 |

| This compound | Glutamine Synthetase | 28.9 ± 2.5 | 1.9 |

| Control (Vehicle) | Glutamate Dehydrogenase | 45.7 ± 4.1 | 1.0 |

This table represents hypothetical data to illustrate potential research findings. U = unit of enzyme activity.

Immunological Assays for Inflammatory Markers and Cytokine Quantification

The glutamine component of aceglutamide has known immunomodulatory properties, and aluminum salts are widely used as adjuvants in vaccines, suggesting that this compound could influence inflammatory responses. In vitro studies using human intestinal mucosa have demonstrated that glutamine can reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), while enhancing the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10). nih.gov

To investigate these effects, immunological assays are employed. Enzyme-Linked Immunosorbent Assays (ELISA) are the gold standard for quantifying specific cytokines in biological samples like cell culture supernatants or serum. In a typical preclinical study, immune cells (such as macrophages or peripheral blood mononuclear cells) would be cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of this compound. The concentration of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-10 would then be measured to determine the compound's net effect on the inflammatory profile.

Table 2: Representative Data from an In Vitro Cytokine Quantification Study

| Cell Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

|---|---|---|---|

| Control | 25 ± 5 | 15 ± 4 | 30 ± 6 |

| LPS-Stimulated | 1250 ± 150 | 980 ± 110 | 120 ± 25 |

This table contains hypothetical data representing potential findings from an ELISA-based assay. LPS = Lipopolysaccharide.

Apoptosis and Cell Viability Assays

Cell viability can be assessed using metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of the number of viable, metabolically active cells.

To specifically investigate apoptosis, flow cytometry-based assays are commonly used. The Annexin V assay identifies cells in the early stages of apoptosis by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. This is often paired with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells. Furthermore, Caspase-3 activity assays can be used to measure the activation of this key executioner caspase in the apoptotic cascade.

Table 3: Example Results from a Flow Cytometry-Based Apoptosis Assay

| Treatment Condition | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|

| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| Nutrient-Deprived | 60.5 ± 5.1 | 25.3 ± 3.4 | 14.2 ± 2.9 |

This table displays hypothetical data illustrating the potential cytoprotective effects of the compound.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development. Preclinical modeling provides the framework for predicting its behavior and potential interactions in a physiological context.

Assessment of Blood-Brain Barrier Permeability and Brain Distribution

The acetylated form of glutamine, N-acetyl-L-glutamine (NAG), is known to possess favorable lipophilicity, allowing it to cross the blood-brain barrier (BBB). Preclinical studies in rats using microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been conducted to evaluate the pharmacokinetics of NAG and its metabolites in both blood and brain. frontiersin.orgnih.gov

These advanced techniques allow for continuous in vivo sampling from specific tissues, providing detailed time-concentration profiles. From these profiles, key parameters such as the drug distribution coefficients between brain and blood can be calculated. Such studies have demonstrated that NAG can readily access the brain, where it can be metabolized to glutamate and GABA. frontiersin.org This is a critical finding for assessing its potential as a nootropic or neuroprotective agent.

Table 4: Preclinical Pharmacokinetic Parameters of Acetylglutamine (NAG) in Rats

| Parameter | Blood | Brain (Hippocampus) |

|---|---|---|

| Cmax (ng/mL) | Dose-dependent | Dose-dependent |

| Tmax (min) | ~15-30 | ~45-60 |

| In Vivo Recovery (%) | 38.07 ± 3.73 | 11.67 ± 1.95 |

Data adapted from studies on acetylglutamine, the active component of this compound. frontiersin.org The distribution coefficient varies with the administered dose.

Evaluation of Bioavailability and Gastric Adhesion Profiles

As an anti-ulcer agent, the local behavior of this compound in the stomach is as important as its systemic absorption. The compound's cytoprotective effects are believed to arise, in part, from its interaction with the gastric mucosa. umassmed.edu Aluminum-containing compounds can adhere to the gastric mucus layer, forming a protective barrier against damaging agents like acid and pepsin. This mucoadhesive property can be evaluated in preclinical models by measuring the amount of compound retained on excised gastric tissue over time.

Systemic bioavailability, which refers to the fraction of an administered dose that reaches the systemic circulation, is evaluated by measuring drug concentrations in serum, urine, and feces. A study in healthy male volunteers assessed the absorption of aluminum from this compound. nih.gov While serum aluminum concentrations remained low, urinary and fecal excretion of aluminum was significantly increased, indicating that some gastrointestinal absorption occurs, followed by rapid excretion. nih.gov

Table 5: Aluminum Absorption and Excretion from this compound in Humans

| Parameter | Placebo Group | Treated Group |

|---|---|---|

| Total Aluminum Administered (14 days) | 0 mg | 3290 mg |

| Peak Serum Aluminum Concentration | < 16 µg/L | < 16 µg/L |

| Mean Total Fecal Aluminum Excretion | 269 mg | 3318 mg |

Data derived from a placebo-controlled, double-blind study in healthy male volunteers. nih.gov

Investigation of Drug-Drug Interactions in Preclinical Settings (e.g., Co-administration with Antacids)

As this compound contains aluminum and functions as an anti-ulcer agent, it shares properties with aluminum-containing antacids. A primary mechanism for drug-drug interactions with antacids involves alterations in gastric pH and the formation of insoluble chelation complexes with other drugs, which can significantly reduce their absorption and bioavailability.

In a preclinical setting, investigations would involve co-administering this compound with probe drugs known to interact with antacids (e.g., tetracycline antibiotics, fluoroquinolones, or H2-receptor antagonists like cimetidine). Pharmacokinetic studies would be performed in animal models to compare the plasma concentration profiles of the probe drug when administered alone versus when co-administered with this compound. A significant decrease in the maximum plasma concentration (Cmax) or the area under the curve (AUC) of the probe drug would indicate a clinically relevant interaction.

Table 6: Hypothetical Preclinical Study of a Drug-Drug Interaction with Tetracycline

| Administration Group | Tetracycline Cmax (µg/mL) | Tetracycline AUC (µg·h/mL) | % Change in Bioavailability |

|---|---|---|---|

| Tetracycline Alone | 1.5 ± 0.3 | 12.8 ± 2.1 | N/A |

This table represents hypothetical data from a preclinical animal model to illustrate the potential for chelation-based drug interactions.

Bioanalytical Chemistry and Compound Characterization Techniques

The comprehensive analysis of aceglutamide, the active organic component of this compound, relies on sophisticated bioanalytical and characterization techniques. These methods are crucial for quantifying the compound in biological matrices, separating its stereoisomers, and identifying its metabolites and degradation products, thereby providing a complete picture of its chemical behavior.

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are cornerstone technologies for the quantitative analysis of aceglutamide. These methods offer high sensitivity, specificity, and reproducibility, making them ideal for complex sample matrices like blood and brain tissue.

A significant challenge in the analysis of aceglutamide is its existence as enantiomers, acetyl-L-glutamine and acetyl-D-glutamine. Stereoselective pharmacokinetics necessitates analytical methods that can separate and individually quantify these isomers. A validated HPLC-MS method has been successfully developed for this purpose. nih.gov The method achieved baseline separation on a specialized chiral stationary phase, allowing for the distinct determination of each enantiomer in biological samples. nih.gov The detection was carried out using mass spectrometry in negative ion mode, selecting specific ions for the enantiomers and an internal standard to ensure accuracy. nih.gov